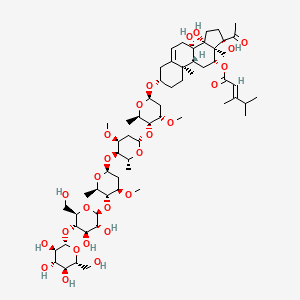
Wallicoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Wallicoside is a natural product known for its complex structure and significant bioactivity. It is classified as a steroid glycoside and has the molecular formula C61H98O26 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Wallicoside involves multiple steps, including glycosylation reactions. The process typically starts with the preparation of the aglycone part, followed by the sequential addition of sugar moieties. The reaction conditions often require the use of specific catalysts and solvents to ensure the correct stereochemistry of the glycosidic bonds .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Wallicoside undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the sugar moieties.
Reduction: Reduction reactions can target the carbonyl groups in the aglycone part.
Substitution: Substitution reactions can occur at the glycosidic bonds, allowing for the modification of the sugar units.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various acids or bases for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
Wallicoside has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of complex natural products.
Biology: this compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of chronic diseases.
Mecanismo De Acción
The mechanism of action of Wallicoside involves its interaction with specific molecular targets, such as enzymes and receptors. It is believed to exert its effects by modulating signaling pathways and altering cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and affecting gene expression .
Comparación Con Compuestos Similares
Similar Compounds
Caudatin: Another steroid glycoside with similar structural features.
Oleandrin: A cardiac glycoside with comparable bioactivity.
Cymarin: Shares structural similarities and biological activities with Wallicoside.
Uniqueness
This compound is unique due to its specific glycosylation pattern and the presence of multiple sugar units.
Actividad Biológica
Wallicoside, a natural compound derived from the plant Cynanchum wilfordii, has garnered attention for its diverse biological activities. This article explores its pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties, supported by case studies and research findings.
- Molecular Formula : C₃₁H₄₈O₁₃
- CAS Number : 88797-59-5
1. Anti-inflammatory Effects
This compound exhibits significant anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and interleukin-6 in various cell lines. A study demonstrated that this compound significantly reduced nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages, indicating its potential in treating inflammatory diseases .
| Cell Line | Treatment | Effect |
|---|---|---|
| RAW 264.7 | This compound | Reduced NO production |
| BV-2 Microglial Cells | This compound | Decreased TNF-α and IL-6 expression |
2. Antioxidant Activity
This compound has been shown to possess strong antioxidant activity, which is crucial for protecting cells from oxidative stress. In vitro studies reveal that it effectively scavenges free radicals and inhibits lipid peroxidation in rat liver tissues . The IC50 value for lipid peroxidation inhibition was found to be approximately 0.8 μM.
3. Anticancer Properties
The anticancer potential of this compound has been explored in several studies. It was found to inhibit the proliferation of various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells. The mechanism of action appears to involve cell cycle arrest and induction of apoptosis .
| Cancer Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|
| A549 | ~10 | Cell cycle arrest |
| MCF7 | ~12 | Induction of apoptosis |
Case Study 1: Anti-inflammatory Effects
A study conducted on BV-2 microglial cells treated with this compound showed a significant reduction in the expression of pro-inflammatory markers when stimulated with LPS. The findings suggest that this compound may exert its anti-inflammatory effects through the NF-kB signaling pathway, leading to decreased activation of microglia in neuroinflammatory conditions .
Case Study 2: Anticancer Activity
In another investigation, this compound was tested against human umbilical vein endothelial cells (HUVECs) to evaluate its anti-cancer potential. The results indicated that this compound inhibited HUVEC proliferation and migration, suggesting its role in preventing angiogenesis associated with tumor growth .
Propiedades
Fórmula molecular |
C61H98O26 |
|---|---|
Peso molecular |
1247.4 g/mol |
Nombre IUPAC |
[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,14,17-trihydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate |
InChI |
InChI=1S/C61H98O26/c1-27(2)28(3)19-42(65)83-41-24-40-57(8)15-14-34(20-33(57)13-16-60(40,72)61(73)18-17-59(71,32(7)64)58(41,61)9)80-43-21-35(74-10)51(29(4)77-43)84-44-22-36(75-11)52(30(5)78-44)85-45-23-37(76-12)53(31(6)79-45)86-56-50(70)48(68)54(39(26-63)82-56)87-55-49(69)47(67)46(66)38(25-62)81-55/h13,19,27,29-31,34-41,43-56,62-63,66-73H,14-18,20-26H2,1-12H3/b28-19+/t29-,30-,31-,34+,35+,36+,37-,38-,39-,40-,41-,43+,44+,45+,46-,47+,48-,49-,50-,51-,52-,53-,54-,55+,56+,57+,58-,59-,60+,61-/m1/s1 |
Clave InChI |
PFEUULJHPRIEOH-CTFRSXFOSA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4C[C@H]([C@@]5([C@@](CC[C@@]5([C@@]4(CC=C3C2)O)O)(C(=O)C)O)C)OC(=O)/C=C(\C)/C(C)C)C)OC)O[C@H]6C[C@@H]([C@@H]([C@H](O6)C)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)OC)OC |
SMILES canónico |
CC1C(C(CC(O1)OC2CCC3(C4CC(C5(C(CCC5(C4(CC=C3C2)O)O)(C(=O)C)O)C)OC(=O)C=C(C)C(C)C)C)OC)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)O)O)O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















